molecular formula C24H22BrN3O B179482 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile CAS No. 156496-76-3

2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B179482
CAS RN: 156496-76-3
M. Wt: 448.4 g/mol
InChI Key: VYEMUTBWOSTYJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the treatment of cancer and other diseases.

Mechanism of Action

2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor works by binding to the BET family of proteins, specifically the bromodomain, which is responsible for recognizing acetylated lysine residues on histone proteins. This binding prevents the BET proteins from binding to acetylated lysine residues, leading to the suppression of gene expression. This mechanism of action is particularly relevant in cancer cells, which often have altered gene expression patterns.
Biochemical and Physiological Effects:
2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor has been shown to have several biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell growth and induce cell death. It has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In addition, it has been shown to have antiviral activity by inhibiting viral replication.

Advantages and Limitations for Lab Experiments

2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor has several advantages for lab experiments. It is a potent inhibitor of the BET family of proteins, making it a useful tool for studying the role of these proteins in gene expression and disease. It has also been shown to have activity against a wide range of cancer cell lines, making it a useful tool for studying the mechanisms of cancer growth and development. However, 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. In addition, its synthesis requires specialized equipment and expertise, making it challenging to produce in large quantities.

Future Directions

There are several future directions for research on 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor. One area of interest is the development of more potent and selective inhibitors of the BET family of proteins. Another area of interest is the identification of biomarkers that can predict response to 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor treatment. Additionally, research is needed to better understand the long-term effects of 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor treatment and to determine its potential applications in the treatment of other diseases beyond cancer, inflammation, and viral infections.
In conclusion, 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor is a promising compound with potential applications in the treatment of cancer, inflammation, and viral infections. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand the potential of this compound and to identify new directions for its use in the treatment of disease.

Synthesis Methods

The synthesis of 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor involves several steps, including the reaction of 4-bromobenzaldehyde with 2-methyl-2-butene, followed by the reaction of the resulting product with 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. The final step involves the reaction of the resulting product with 2,3-dimethyl-1,3-butadiene to yield 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor. The synthesis of this compound requires specialized equipment and expertise, making it a challenging process.

Scientific Research Applications

2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and viral infections. It has been shown to inhibit the growth of cancer cells by targeting the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor has also been shown to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In addition, it has been shown to have antiviral activity against several viruses, including HIV, by inhibiting viral replication.

properties

CAS RN

156496-76-3

Product Name

2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Molecular Formula

C24H22BrN3O

Molecular Weight

448.4 g/mol

IUPAC Name

2-amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C24H22BrN3O/c1-24(2)12-19-22(20(29)13-24)21(15-8-10-16(25)11-9-15)18(14-26)23(27)28(19)17-6-4-3-5-7-17/h3-11,21H,12-13,27H2,1-2H3

InChI Key

VYEMUTBWOSTYJY-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3)N)C#N)C4=CC=C(C=C4)Br)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3)N)C#N)C4=CC=C(C=C4)Br)C(=O)C1)C

Pictograms

Irritant

synonyms

2-amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.